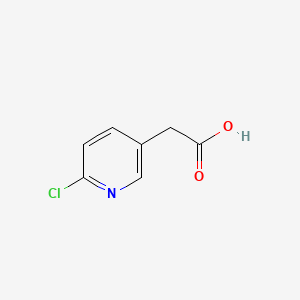

2-(6-Chloropyridin-3-yl)acetic acid

Descripción

Significance of Pyridine (B92270) Acetic Acid Scaffolds in Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, widely employed in the design and synthesis of new molecules. nih.gov The pyridine nucleus, a six-membered aromatic ring containing one nitrogen atom, is a common feature in many natural products, including alkaloids and vitamins. nih.govnih.gov Its derivatives have found diverse applications in functional nanomaterials, as ligands in organometallic chemistry, and in asymmetric catalysis. nih.gov

The incorporation of an acetic acid moiety onto the pyridine ring, as seen in pyridine acetic acid scaffolds, provides a crucial functional group for further chemical transformations. This carboxylic acid group can readily participate in a variety of reactions, such as esterification, amidation, and coupling reactions, allowing for the facile construction of more complex molecular architectures. The basicity of the pyridine nitrogen can also be strategically utilized in synthesis, and its presence often enhances the water solubility of the resulting molecules, a desirable property for pharmaceutical applications. nih.govnih.gov

Role as a Precursor in Complex Molecule Synthesis

2-(6-Chloropyridin-3-yl)acetic acid serves as a vital precursor in the multi-step synthesis of more intricate molecules. chemicalbook.combeilstein-journals.org Its structure contains two key reactive sites: the carboxylic acid group and the chlorinated pyridine ring. The carboxylic acid allows for the formation of amide or ester linkages, while the chloro-substituent can be displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov These reactions enable the connection of the pyridine acetic acid core to other molecular fragments, building up complexity in a controlled manner.

For instance, the synthesis of complex intermediates for studying natural product biosynthesis has utilized similar strategies, where functionalized building blocks are assembled through a series of chemical reactions. beilstein-journals.org The ability to selectively modify different parts of the this compound molecule makes it a versatile tool for synthetic chemists aiming to create novel compounds with specific structural and functional properties. The related compound, 2-(6-chloropyridin-3-yl)acetonitrile, can also serve as a precursor, with the nitrile group offering an alternative handle for chemical modification. debyesci.comuni.lu

Context of Nitrogen-Containing Heterocyclic Fatty Acids in Drug Synthesis Research

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one such ring system. mdpi.comnih.govnih.govrsc.org These scaffolds are prevalent in a vast array of biologically active molecules, including natural products like alkaloids, vitamins, and antibiotics, as well as synthetic pharmaceuticals. mdpi.comnih.gov The presence of nitrogen atoms in a heterocyclic ring can significantly influence a molecule's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds. These properties are crucial for a drug's interaction with its biological target. nih.govrsc.org

This compound falls within the class of nitrogen-containing heterocyclic fatty acids. chemicalbook.com This class of compounds has a recognized role in drug synthesis research. chemicalbook.com For example, well-known drugs like ibuprofen (B1674241) and indoleacetic acid contain similar structural motifs. chemicalbook.com The combination of a heterocyclic ring and a carboxylic acid side chain provides a pharmacophore that can be recognized by various biological targets. The pyridine ring, in particular, is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents with a wide range of activities. researchgate.netrsc.org Researchers continue to explore the synthesis of novel nitrogen-containing heterocyclic compounds, including those derived from pyridine acetic acids, in the quest for new and more effective medicines. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-(6-chloropyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVPSJPQWOVRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555440 | |

| Record name | (6-Chloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-13-9 | |

| Record name | (6-Chloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 6 Chloropyridin 3 Yl Acetic Acid and Its Derivatives

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a foundational strategy in planning the synthesis of organic molecules, including 2-(6-chloropyridin-3-yl)acetic acid. This technique involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

A primary disconnection for this compound is at the C-C bond between the pyridine (B92270) ring and the acetic acid moiety. This leads to two key synthons: a 6-chloropyridin-3-yl carbanion and a carboxyl-bearing electrophile. The corresponding synthetic equivalents for these synthons could be a 6-chloropyridin-3-yl organometallic reagent and carbon dioxide, or a 3-halomethyl-6-chloropyridine and a cyanide source, which can then be hydrolyzed to the carboxylic acid.

Another common retrosynthetic approach involves functional group interconversion. amazonaws.com For instance, the acetic acid side chain can be envisioned as arising from the oxidation of a corresponding alcohol or aldehyde, or the hydrolysis of a nitrile or ester. This opens up alternative synthetic pathways starting from precursors like 2-(6-chloropyridin-3-yl)ethanol (B173323) or 2-(6-chloropyridin-3-yl)acetonitrile. The key is to recognize the structural features of the target and disconnect the bonds that can be formed by known and reliable chemical reactions. oregonstate.edu

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through both classical multi-step sequences and more modern, often catalytic, methods.

Multi-step syntheses are often necessary to build the core this compound structure from simpler precursors. A common strategy involves the construction of the substituted pyridine ring followed by the introduction of the acetic acid side chain. For example, a synthesis could begin with a readily available pyridine derivative, which is then chlorinated at the 6-position. Subsequent functionalization at the 3-position to introduce the acetic acid moiety can be achieved through various methods, such as a Grignard reaction with a protected form of bromoacetic acid, followed by deprotection.

Another approach involves starting with a pre-functionalized pyridine ring. For example, 2,5-dichloropyridine (B42133) can be selectively manipulated. The chlorine at the 5-position can be displaced by a malonic ester, which, after hydrolysis and decarboxylation, yields the desired acetic acid side chain. The remaining chlorine at the 2-position (which corresponds to the 6-position in the target molecule's nomenclature) is retained.

A documented method for a related compound, 2,6-dichlorophenylacetic acid, involves the chlorination of cyclohexanone (B45756) to produce 2,2,6,6-tetrachlorocyclohexanone. google.com This intermediate then undergoes a condensation reaction with a malonic diester, followed by dehydrochlorination, hydrolysis, and rearrangement to form the final product. google.com While not a direct synthesis of the pyridine analog, this illustrates the type of multi-step sequences that can be employed to construct substituted aromatic acetic acids.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis of substituted pyridines. mdpi.com For instance, a Suzuki or Negishi coupling reaction could be employed to form the C-C bond between a 3-halopyridine derivative and a suitable coupling partner containing the acetic acid precursor.

For example, a palladium catalyst can facilitate the coupling of a 3-bromo-6-chloropyridine with a zinc or boronic acid reagent bearing a protected acetic acid group. This approach offers high yields and functional group tolerance. Palladium-catalyzed carbonylation reactions can also be utilized, where a 3-halo-6-chloropyridine is reacted with carbon monoxide and a suitable nucleophile to construct the acetic acid side chain in a single step. nih.gov

Catalysts are also crucial in hydrogenation and reduction steps that may be part of a synthetic sequence. For example, if a nitro group is used as a precursor to an amino group on the pyridine ring, its reduction is typically carried out using a metal catalyst like palladium on carbon or Raney nickel. psu.edu

In multi-step syntheses, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.com For the synthesis of this compound and its derivatives, the carboxylic acid group itself may need to be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with reactions at other sites of the molecule. utsouthwestern.edu

If the synthetic route involves harsh acidic or basic conditions, the nitrogen atom of the pyridine ring might also require protection. Common protecting groups for pyridines include N-oxides or coordination to a Lewis acid.

When synthesizing more complex derivatives, such as those with additional hydroxyl or amino groups, these functionalities will also need to be protected. For alcohols, silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are commonly used due to their stability and selective removal conditions. wikipedia.org Amino groups are often protected as carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). researchgate.net The choice of protecting group is critical and must be carefully planned to ensure it is stable during subsequent reaction steps and can be removed selectively without affecting other parts of the molecule. utsouthwestern.edu

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective methods. This is particularly important in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities.

One approach to stereoselective synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For example, an achiral enolate derived from a precursor to the acetic acid side chain could be reacted with a chiral electrophile, or a chiral enolate could be reacted with an achiral electrophile.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. nih.gov A chiral catalyst, often a transition metal complex with a chiral ligand, can be used to favor the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation of a corresponding α,β-unsaturated acid derivative could be used to introduce the chiral center.

Enzymatic resolutions are also employed to separate enantiomers. In this method, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. While not a synthesis method per se, it is a common way to obtain enantiomerically pure compounds.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. researchgate.net This involves considering factors such as atom economy, the use of less hazardous chemicals, energy efficiency, and the reduction of waste. ejcmpr.com

For the synthesis of this compound, green chemistry principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or supercritical fluids. unife.it Solvent-free reactions, where the reactants are ground together, are also a green alternative. mdpi.com

Catalysis: As mentioned earlier, catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Energy Efficiency: Using methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels.

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. researchgate.net

Chemical Transformations and Derivatization of 2 6 Chloropyridin 3 Yl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization, allowing for the formation of esters, amides, and other related functional groups. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification Reactions

Esterification of 2-(6-chloropyridin-3-yl)acetic acid can be readily achieved through several standard methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction is typically performed under reflux conditions with an excess of the alcohol to drive the reaction towards the ester product. For instance, the reaction with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. nih.govgoogle.com

Alternatively, esters can be synthesized under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an alcohol.

Table 1: Representative Esterification Reactions of this compound

| Alcohol | Catalyst/Reagent | Reaction Conditions | Product |

| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 2-(6-chloropyridin-3-yl)acetate |

| Ethanol | HCl (gas) | Room Temp to Reflux | Ethyl 2-(6-chloropyridin-3-yl)acetate |

| Isopropanol | H₂SO₄ (catalytic) | Reflux | Isopropyl 2-(6-chloropyridin-3-yl)acetate |

Amidation and Peptide Coupling Reactions

The formation of amides from this compound is a crucial transformation for introducing nitrogen-containing functional groups. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. A more effective method involves the activation of the carboxylic acid. This can be achieved by converting it to an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine.

In the context of more complex molecules, particularly in the synthesis of peptide-like structures, specialized coupling reagents are employed. These reagents facilitate the formation of the amide bond under mild conditions, minimizing side reactions and preserving the stereochemical integrity of the reactants. A patent mentions the esterification of this compound and subsequent amination of the pyridine (B92270) ring, indicating the synthesis of complex derivatives. google.com

Formation of Activated Ester Intermediates using Coupling Reagents

To facilitate amide bond formation, this compound can be converted into an activated ester intermediate. These intermediates are more reactive towards nucleophilic attack by amines than the free carboxylic acid. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to enhance efficiency and reduce racemization. americanpeptidesociety.orgresearchgate.net

The reaction of this compound with N-hydroxysuccinimide in the presence of a coupling agent like DCC yields the corresponding N-hydroxysuccinimide ester. This stable, activated intermediate can then be isolated and subsequently reacted with a wide range of amines to form the desired amide products in high yield. Other modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective for this transformation, offering rapid reaction times and high efficiency. uni-kiel.de

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if applicable) | Typical Solvent | Key Features |

| DCC, DIC | HOBt, NHS | Dichloromethane (DCM), Dimethylformamide (DMF) | Cost-effective, widely used. americanpeptidesociety.org |

| HATU | - | DMF, N-Methyl-2-pyrrolidone (NMP) | High efficiency, low racemization. uni-kiel.de |

| HBTU | HOBt | DMF, Acetonitrile (B52724) (ACN) | Commonly used in solid-phase peptide synthesis. |

| PyBOP | - | DMF, DCM | Effective for sterically hindered amino acids. |

Transformations Involving the Pyridine Ring

The pyridine ring of this compound is susceptible to a variety of transformations, including substitution reactions and metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents.

Electrophilic and Nucleophilic Substitutions on the Pyridine Nucleus

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions. For this compound, the existing substituents will direct incoming electrophiles. Nitration, for example, would require harsh conditions, typically a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Conversely, the pyridine ring, particularly when substituted with a halogen, is activated towards nucleophilic aromatic substitution (SNA_r). The chlorine atom at the 6-position can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. These reactions are often facilitated by the presence of electron-withdrawing groups on the ring and typically require elevated temperatures. For instance, reaction with an amine like piperidine (B6355638) can lead to the corresponding 6-amino derivative. researchgate.net

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom on the pyridine ring. These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of complex molecules.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the chloropyridine derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.orglibretexts.orglookchem.com This method is particularly useful for synthesizing biaryl compounds. The ester of this compound can be coupled with various arylboronic acids to introduce diverse aromatic substituents at the 6-position of the pyridine ring.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of arylalkynes.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between the chloropyridine and a primary or secondary amine. This reaction provides a direct and efficient route to a wide range of N-aryl and N-heteroaryl amines.

Table 3: Representative Cross-Coupling Reactions on Derivatives of this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃, K₃PO₄ | Toluene, Dioxane | 2-(6-Arylpyridin-3-yl)acetic acid derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | DMF, THF | 2-(6-(Phenylethynyl)pyridin-3-yl)acetic acid derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 2-(6-(Phenylamino)pyridin-3-yl)acetic acid derivative |

Side-chain Modifications

The carboxylic acid moiety of this compound is the primary site for side-chain modifications, readily undergoing reactions to form esters and amides. These transformations are fundamental in altering the compound's physical and chemical properties, and for introducing new functional groups for further derivatization.

Esterification

Esterification of this compound is a common transformation, typically achieved through reaction with an alcohol in the presence of an acid catalyst. The methyl ester, methyl 2-(6-chloropyridin-3-yl)acetate, is a frequently synthesized derivative. Standard esterification procedures, such as the Fischer-Speier method, which involves refluxing the carboxylic acid with an excess of alcohol and a catalytic amount of a strong mineral acid like sulfuric acid, are applicable.

Alternatively, milder methods can be employed to avoid potential side reactions. The use of coupling agents or activation of the carboxylic acid can facilitate ester formation under less harsh conditions. For instance, reaction with diazomethane (B1218177) provides a high-yield route to the methyl ester, although the hazardous nature of diazomethane necessitates careful handling.

Table 1: Synthesis of Methyl 2-(6-chloropyridin-3-yl)acetate

| Reactant | Reagent | Product | Notes |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-(6-chloropyridin-3-yl)acetate | Fischer-Speier esterification. |

Amide Formation

The synthesis of amides from this compound is another crucial side-chain modification. This transformation introduces a nitrogen-containing functional group, which is a key component in many biologically active molecules. The most direct method involves the reaction of the carboxylic acid with an amine, facilitated by a coupling agent.

A variety of coupling agents can be used, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Another effective class of coupling agents are uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

A two-step approach via the acid chloride is also a viable route. Treatment of this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acid chloride. This highly reactive intermediate can then be treated with a wide range of primary or secondary amines to afford the desired amide. For instance, reaction with 2-aminopyridine (B139424) would yield 2-chloro-N-(pyridin-2-yl)acetamide. arkat-usa.org

Table 2: Synthesis of 2-(6-Chloropyridin-3-yl)acetamides

| Reactant | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| This compound | Amine, DCC/HOBt or EDC/HOBt | Amide | Carbodiimide coupling method. |

| This compound | Amine, HATU | Amide | Uronium salt coupling method. |

Heterocyclic Annulation Reactions to Form Fused Systems

The structure of this compound and its derivatives provides a scaffold for the construction of fused heterocyclic systems. These reactions, known as annulation reactions, involve the formation of a new ring fused to the existing pyridine ring, leading to polycyclic structures with diverse chemical and biological properties.

Synthesis of Thieno[2,3-b]pyridines

The synthesis of thieno[2,3-b]pyridines, a class of sulfur-containing fused heterocycles, can be envisioned starting from derivatives of this compound. A common and versatile method for constructing thiophene (B33073) rings is the Gewald reaction. mdpi.comnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

To apply this to the synthesis of a thieno[2,3-b]pyridine (B153569) fused system, a suitable derivative of this compound would be required. For instance, conversion of the acetic acid to the corresponding nitrile, 2-(6-chloropyridin-3-yl)acetonitrile, would provide the necessary functional group for the Gewald reaction. This nitrile, upon reaction with a ketone or aldehyde and sulfur, could potentially undergo cyclization to form a 2-aminothiophene ring fused to the pyridine core. While specific examples starting directly from 2-(6-chloropyridin-3-yl)acetonitrile are not prevalent in the literature, the general applicability of the Gewald reaction suggests this as a feasible synthetic route. arkat-usa.orgresearchgate.net

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines represent another important class of fused heterocycles that can potentially be synthesized from this compound derivatives. These compounds are known for their diverse biological activities. nih.gov The construction of the pyrimidine (B1678525) ring onto the pyridine core often involves the cyclocondensation of a suitably functionalized pyridine derivative with a three-atom component.

One potential strategy involves the conversion of this compound into a β-keto ester derivative. This intermediate could then be reacted with a guanidine (B92328) or urea (B33335) derivative in a cyclocondensation reaction to form the fused pyrimidine ring. Another approach could involve the reaction of an ester derivative, such as methyl 2-(6-chloropyridin-3-yl)acetate, with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which can then be cyclized with an appropriate amidine to yield the pyrido[2,3-d]pyrimidine (B1209978) core. While the literature describes various methods for the synthesis of pyrido[2,3-d]pyrimidines, direct application starting from this compound requires further investigation to establish specific reaction conditions and yields. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2 6 Chloropyridin 3 Yl Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(6-chloropyridin-3-yl)acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The methylene (B1212753) protons (-CH₂-) of the acetic acid group typically appear as a singlet, while the protons on the pyridine (B92270) ring exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling with neighboring protons. The exact chemical shifts (δ) are influenced by the solvent used for the analysis.

Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with the chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, carbonyl).

| Proton (¹H) | Typical Chemical Shift (δ) ppm | Carbon (¹³C) | Typical Chemical Shift (δ) ppm |

| Pyridine H | 7.5 - 8.5 | Carbonyl C | ~170 - 180 |

| Methylene CH₂ | ~3.6 | Pyridine C | ~120 - 150 |

| Carboxylic Acid OH | Variable, broad | Methylene C | ~35 - 45 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, which has a molecular formula of C₇H₆ClNO₂, the expected monoisotopic mass is approximately 171.0087 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing strong evidence for the compound's identity.

Different ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). lcms.cz ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. In the case of this compound, these would be observed at m/z values of approximately 172.0166 and 170.0008, respectively.

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure of the molecule. In an MS/MS experiment, the parent ion of interest is selected and then fragmented. The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. bldpharm.com

In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then passed through the column, and the different components of the sample are separated based on their differential interactions with the stationary and mobile phases. The purity of the compound can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Purity levels are often reported as a percentage, for instance, 90%, 95%, or higher. achemblock.comsigmaaldrich.com

The choice of mobile phase is critical for achieving good separation. For reversed-phase HPLC, a common choice is a mixture of an aqueous solvent (often containing an acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com The composition of the mobile phase can be adjusted to optimize the separation.

Liquid chromatography coupled with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing a highly sensitive and specific method for the analysis of this compound and its analogues. lcms.czbldpharm.combldpharm.com This technique is particularly useful for identifying and quantifying trace-level impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrational modes of their chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ from the carbonyl group of the carboxylic acid.

C-O stretch: A band in the region of 1210-1320 cm⁻¹.

C-Cl stretch: A band typically found in the fingerprint region, below 800 cm⁻¹.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy and can be particularly useful for observing non-polar bonds. Together, these vibrational spectroscopy techniques serve as a quick and effective method for confirming the presence of key functional groups and for quality control purposes.

Computational Chemistry and Theoretical Studies on 2 6 Chloropyridin 3 Yl Acetic Acid and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for elucidating electronic structure and predicting reactivity. ijcce.ac.irresearchgate.net For 2-(6-chloropyridin-3-yl)acetic acid, these calculations could provide valuable data on its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The electronic properties of pyridine (B92270) derivatives are heavily influenced by the substituents on the pyridine ring. The electronegative chlorine atom at the 6-position and the acetic acid group at the 3-position will significantly impact the electron density distribution across the aromatic ring. imperial.ac.uk This, in turn, dictates the molecule's reactivity towards electrophilic and nucleophilic attack. wikipedia.org

Table 1: Hypothetical Electronic Properties of this compound and Analogues (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| 2-(Pyridin-3-yl)acetic acid | -6.8 | -1.5 | 3.2 |

| This compound | -7.1 | -1.8 | 4.5 |

| 2-(6-Hydroxypyridin-3-yl)acetic acid | -6.5 | -1.3 | 3.8 |

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.comnih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies could explore its interaction with various enzymes or receptors where nicotinic acid or other pyridine derivatives have shown activity. researchgate.net

Following docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. elifesciences.orgnih.govnih.gov These simulations can reveal the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. Such studies have been performed on related systems like nicotinic acid derivatives to understand their interactions with biological targets. elifesciences.orgnih.gov

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound like this compound, researchers can identify key pharmacophoric features and develop quantitative structure-activity relationship (QSAR) models. nih.gov

For pyridine derivatives, SAR studies have shown that the nature and position of substituents on the pyridine ring are critical for their biological effects. nih.govresearchgate.net For instance, the presence of halogen atoms can influence lipophilicity and binding interactions. nih.gov A hypothetical SAR study on analogues of this compound might explore variations at the chloro- position, modifications of the acetic acid side chain, and introduction of other functional groups on the pyridine ring.

Table 2: Illustrative SAR Data for Hypothetical Analogues

| Analogue | Modification | IC50 (µM) |

| This compound | - | [Hypothetical Value] |

| 2-(6-Fluoropyridin-3-yl)acetic acid | Chlorine to Fluorine | [Hypothetical Value] |

| 2-(6-Methylpyridin-3-yl)acetic acid | Chlorine to Methyl | [Hypothetical Value] |

| 2-(6-Chloropyridin-3-yl)propanoic acid | Acetic to Propanoic Acid | [Hypothetical Value] |

Note: This table is purely illustrative to demonstrate the principles of SAR and does not represent actual experimental data.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. researchgate.net This can be achieved through computational methods that systematically explore the molecule's potential energy surface. longdom.orgnumberanalytics.comresearchgate.netresearchgate.net

Biological and Pharmacological Research into Derivatives of 2 6 Chloropyridin 3 Yl Acetic Acid

Mechanisms of Action in Enzyme Inhibition

Derivatives of 2-(6-Chloropyridin-3-yl)acetic acid have been a subject of interest in pharmacological research, particularly concerning their potential as enzyme inhibitors. The structural features of these compounds, notably the pyridine (B92270) ring and the acetic acid side chain, provide a versatile scaffold for the design of molecules that can interact with the active sites of various enzymes. Research has primarily focused on their role in combating antibiotic resistance through the inhibition of β-lactamases and their potential, though less explored, involvement in cell cycle regulation by targeting cyclin-dependent kinases.

Beta-Lactamase Inhibition Mechanisms

The rise of bacterial resistance to β-lactam antibiotics is a major global health concern, largely driven by the production of β-lactamase enzymes. frontiersin.orgnih.gov These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. frontiersin.orgnih.gov Consequently, the development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a critical strategy to overcome this resistance. rsc.orgmdpi.com Derivatives of this compound are being investigated as part of a broader class of pyridine-based compounds for their potential as BLIs. nih.gov β-lactamases are broadly categorized into two major superfamilies: serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which differ in their catalytic mechanisms. nih.govrsc.org

Serine β-lactamases, which include Ambler classes A, C, and D, utilize a serine residue in their active site to catalyze the hydrolysis of β-lactams. nih.govmdpi.com The mechanism involves a two-step process of acylation and deacylation. mdpi.com The active-site serine acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate. mdpi.com This intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing the inactivated antibiotic. mdpi.com

While many established β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many class A SBLs, their efficacy against other classes, particularly class C and some class D enzymes, can be limited. frontiersin.orgmdpi.com Research into novel non-β-lactam inhibitors has led to the development of compounds like avibactam, a diazabicyclooctane (DBO), which has a broader spectrum of activity against class A, class C, and some class D enzymes. frontiersin.orgnih.gov

Derivatives of this compound represent a different scaffold. For these compounds to act as SBL inhibitors, they would need to be functionalized to interact with the active site. This could involve modifications that allow them to act as mechanism-based inhibitors, forming a stable, covalent bond with the active site serine, or as reversible competitive inhibitors that block substrate access. The pyridine ring itself could participate in hydrogen bonding or other non-covalent interactions within the active site, while the acetic acid moiety could be modified to enhance binding affinity or reactivity.

Table 1: Classes of Serine β-Lactamases and Examples of Inhibitors

| Ambler Class | Key Enzymes | Examples of Inhibitors | Inhibition Mechanism |

|---|---|---|---|

| Class A | TEM-1, SHV-1, CTX-M, KPC | Clavulanic Acid, Tazobactam, Avibactam | Mechanism-based or reversible acylation |

| Class C | AmpC | Avibactam, Relebactam | Reversible acylation |

| Class D | OXA-type carbapenemases | Limited; some activity from Avibactam | Often poor inhibition by existing BLIs |

Metallo-β-lactamases (MBLs), which belong to Ambler class B, present a more significant challenge as there are currently no clinically approved inhibitors for these enzymes. mdpi.comnih.gov Unlike SBLs, MBLs utilize one or two zinc ions in their active site to catalyze β-lactam hydrolysis. nih.govresearchgate.net The zinc ions activate a water molecule, which then acts as a nucleophile to attack the β-lactam ring. nih.gov The dependence on zinc for catalysis makes MBLs resistant to conventional SBL inhibitors. researchgate.net

The development of MBL inhibitors has largely focused on compounds that can chelate the active site zinc ions. nih.gov Pyridine derivatives, such as those based on dipicolinic acid (pyridine-2,6-dicarboxylic acid) and other pyridine carboxylic acids, have shown promise as MBL inhibitors due to their ability to bind to the zinc ions. mdpi.comacs.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can effectively coordinate with the zinc cations, displacing the catalytic water molecule and inactivating the enzyme. acs.org

Derivatives of this compound fit into this strategy. The pyridine nitrogen and the carboxylate group of the acetic acid side chain can act as a bidentate ligand for the zinc ions in the MBL active site. Further chemical modifications to the pyridine ring or the acetic acid moiety could enhance this chelating ability and improve inhibitory potency and selectivity. Research on pyridine monothiocarboxylic acid analogs has also demonstrated inhibition of MBLs, suggesting that modifications of the carboxylic acid group can be a fruitful avenue for developing potent inhibitors. nih.gov

Table 2: Subclasses of Metallo-β-Lactamases and Investigational Inhibitor Scaffolds

| MBL Subclass | Key Enzymes | Examples of Investigational Inhibitor Scaffolds | Primary Inhibition Mechanism |

|---|---|---|---|

| B1 | NDM-1, VIM-2, IMP-1 | Dipicolinic acid derivatives, Phosphonate-based pyridine-carboxylates | Zinc chelation |

| B2 | CphA | 2,4-pyridine dicarboxylate | Zinc chelation |

| B3 | L1 | Dipicolinic acid derivatives | Zinc chelation |

The ultimate goal in β-lactamase inhibitor research is the development of broad-spectrum inhibitors that are effective against both SBLs and MBLs. nih.gov This is a formidable challenge due to the fundamentally different catalytic mechanisms of the two enzyme superfamilies. mdpi.com A single molecule would need to possess functionalities to either interact with the serine residue of SBLs or chelate the zinc ions of MBLs, or to bind to a conserved region outside the immediate active site that affects the function of both enzyme types.

One strategy involves creating hybrid molecules that combine a known SBL inhibitor scaffold with a metal-chelating group for MBL inhibition. Another approach focuses on identifying novel scaffolds that can interact with conserved structural features across all β-lactamase classes. While derivatives of this compound are primarily investigated for their potential as MBL inhibitors through zinc chelation, strategic modifications could potentially introduce functionalities for SBL interaction. For instance, incorporating a group that could react with the active site serine of SBLs, in addition to the existing pyridine-acetic acid core for MBL chelation, could be a theoretical path toward dual-activity inhibitors. However, achieving the correct balance of activity and pharmacokinetic properties in such a molecule is highly complex. nih.gov

Metabolic Pathways and Metabolite Identification of Bioactive Derivatives

The metabolic fate of a compound is crucial for understanding its efficacy and potential toxicity. This involves a series of biochemical transformations, often categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Hydrolysis Reactions in Biological Systems

Hydrolysis is a common metabolic reaction for compounds containing ester or amide linkages. For derivatives of this compound that are formulated as esters or amides, it is plausible that they would undergo hydrolysis to yield the parent carboxylic acid. However, specific studies confirming and detailing these hydrolytic pathways for its derivatives in biological systems are not publicly available.

Enzyme-Catalyzed Oxidative Transformations

Oxidative transformations, primarily mediated by cytochrome P450 enzymes in the liver, are a major route of drug metabolism. These reactions can involve hydroxylation, N-oxidation, or dealkylation. While it is a reasonable hypothesis that the pyridine ring or the acetic acid side chain of this compound derivatives could be subject to such enzymatic oxidation, specific experimental evidence from metabolic studies is not present in the accessible literature.

Mechanistic Studies in Relevant Disease Models (e.g., Rheumatoid Arthritis, Oncological Pathways, Myeloprotection)

The therapeutic potential of novel compounds is often explored in various disease models. Acetic acid derivatives, as a broad class, have been investigated for a range of conditions, including inflammatory diseases like rheumatoid arthritis and for their potential in oncology. drugbank.com However, specific mechanistic studies of this compound derivatives in models of rheumatoid arthritis, specific oncological pathways, or for myeloprotection are not detailed in the public domain. The available research on related structures often focuses on different substitution patterns on the pyridine or acetic acid moiety, making direct extrapolation of their mechanisms to the compound of interest speculative.

Applications and Translational Research of 2 6 Chloropyridin 3 Yl Acetic Acid Derivatives

Medicinal Chemistry Applications in Drug Discovery and Development

The unique structural features of 2-(6-chloropyridin-3-yl)acetic acid, including its chloropyridine ring and acetic acid side chain, make it an attractive building block for the design of novel bioactive molecules. Researchers have successfully utilized this scaffold to develop compounds with a range of therapeutic activities.

Development of Anti-infective Agents (e.g., Beta-Lactamase Inhibitors)

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to public health. These enzymes inactivate β-lactam antibiotics, rendering them ineffective. Consequently, there is a pressing need for new β-lactamase inhibitors to be co-administered with these antibiotics.

Derivatives of this compound have been explored in the development of such inhibitors. For instance, certain diazabicyclooctanes (DBOs), a class of non-β-lactam β-lactamase inhibitors, can be synthesized using intermediates derived from or related to this chloro-pyridine acetic acid structure. nih.gov These DBOs function by acylating the active site serine of the β-lactamase, thereby inactivating the enzyme. nih.gov The development of new DBOs with modified C-2 linkages, potentially incorporating moieties derived from this compound, is an active area of research to broaden their spectrum of activity against different classes of β-lactamases. nih.gov

| Inhibitor Class | Mechanism of Action | Relevance of this compound |

| Diazabicyclooctanes (DBOs) | Acylation of the active site serine of β-lactamases. nih.gov | Serves as a potential building block for modifying the C-2 linkages to enhance activity. nih.gov |

Design of Anti-cancer Agents (e.g., CDK4/6 Inhibitors)

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their overactivity is a hallmark of many cancers, particularly hormone receptor (HR)-positive breast cancer. nih.govnih.govmdpi.com Inhibitors of CDK4/6 have emerged as a major breakthrough in the treatment of this disease. nih.govresearchgate.net

The 2-aminopyridine (B139424) scaffold, a close structural relative of the 6-chloropyridine moiety, is a core component of the highly successful CDK4/6 inhibitor, palbociclib (B1678290). While not a direct derivative, the synthesis of palbociclib and other CDK4/6 inhibitors like ribociclib (B560063) and abemaciclib (B560072) often involves pyridinyl intermediates. nih.govnih.gov The principles learned from the structure-activity relationships of these drugs can guide the use of this compound and its derivatives in designing new generations of CDK4/6 inhibitors with potentially improved properties. The acetic acid portion of the molecule offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.

| CDK4/6 Inhibitor | Significance |

| Palbociclib | A highly successful drug for HR-positive breast cancer, featuring a 2-aminopyridine core. nih.govnih.govresearchgate.net |

| Ribociclib | Another approved CDK4/6 inhibitor used in combination with endocrine therapy. nih.govnih.govresearchgate.net |

| Abemaciclib | An approved CDK4/6 inhibitor that can also be used as a single agent. nih.govnih.govresearchgate.net |

Exploration in Immunomodulatory and Anti-inflammatory Compounds

The pyridine (B92270) and acetic acid motifs are present in a variety of compounds with immunomodulatory and anti-inflammatory properties. For instance, derivatives of 7-azaindole-3-acetic acid have been identified as potent and selective antagonists of the CRTh2 receptor, a key target for treating allergic inflammation. nih.gov

Furthermore, various acetic acid derivatives have been investigated for their anti-inflammatory effects. nih.govgoogle.com The synthesis of novel pyridazin-3(2H)-one derivatives has yielded compounds with significant anti-inflammatory and analgesic activities, with some showing potent COX-2 inhibitory action. researchgate.net The this compound scaffold provides a starting point for creating new chemical entities that could modulate immune responses or inhibit inflammatory pathways. The chlorine substituent can influence the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity.

Utility as a Key Chemical Intermediate in Pharmaceutical Synthesis

Beyond its direct use in creating new drug candidates, this compound is a valuable chemical intermediate. chemicalbook.com Its bifunctional nature, possessing both a reactive carboxylic acid group and a modifiable chloropyridine ring, allows it to be readily incorporated into more complex molecular architectures. bldpharm.com

The chlorine atom on the pyridine ring can be displaced through various nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. The carboxylic acid moiety can be converted into esters, amides, and other functionalities, providing a versatile handle for linking to other molecular fragments. This versatility makes it a sought-after building block in the multi-step synthesis of active pharmaceutical ingredients (APIs). nih.gov

Potential in Agrochemicals and Advanced Materials Science (Derivative-Specific)

While the primary focus of research on this compound derivatives has been in the pharmaceutical realm, the structural motifs present in this compound suggest potential applications in other areas. The chloropyridine core is a feature of some modern insecticides. Therefore, derivatives of this compound could be explored for the development of new agrochemicals.

In the field of materials science, pyridine-containing molecules are known to have interesting electronic and optical properties. The ability to functionalize both the pyridine ring and the acetic acid side chain of this compound could allow for the synthesis of novel monomers for polymerization or building blocks for functional materials with tailored properties. However, specific research in these areas for derivatives of this particular compound is not yet widely reported.

Future Research Directions and Unexplored Avenues

Discovery of Novel Bioactivities for Structural Derivatives

The 2-(6-chloropyridin-3-yl) moiety is a well-established pharmacophore, particularly in the realm of insecticides. However, the vast chemical space accessible through the derivatization of the acetic acid side chain presents a fertile ground for the discovery of novel biological activities. Future research should systematically explore the synthesis of new analogues and screen them against a diverse range of biological targets.

Research has shown that derivatives incorporating the (6-chloropyridin-3-yl)methyl group exhibit a variety of biological effects. For instance, certain 1,2,4-triazole derivatives have demonstrated not only insecticidal properties but also notable antifungal activity against various plant pathogenic fungi. scispace.com Similarly, novel sulfone derivatives containing a mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine moiety have shown significant mortality against insect pests like Helicoverpa armigera and Plutella xylostella, alongside good antifungal activity against Rhizotonia cerealis and Helminthosporium maydis. researchgate.net

The potential for discovering new bioactivities extends beyond agrochemicals. By modifying the core structure, it is possible to explore activities relevant to human health. The pyridine (B92270) ring is a common feature in many pharmaceuticals, and derivatives of 2-(6-chloropyridin-3-yl)acetic acid could be investigated for a range of therapeutic applications. A systematic approach, involving the creation of diverse chemical libraries and high-throughput screening, could uncover lead compounds for various diseases.

Table 1: Reported Bioactivities of Selected (6-Chloropyridin-3-yl) Derivatives

| Derivative Class | Target Organism/Disease | Reported Activity |

|---|---|---|

| 1,2,4-Triazoles | Plant pathogenic fungi | Antifungal scispace.com |

| Sulfones containing mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine | Helicoverpa armigera, Plutella xylostella | Insecticidal researchgate.net |

| Pyridylpyrazol Amides | Various bacteria and fungi | Antimicrobial, Antifungal frontiersin.org |

Advanced Synthetic Methodologies (e.g., Flow Chemistry, AI-assisted Synthesis)

Traditional batch synthesis methods can be inefficient and difficult to scale up. The adoption of advanced synthetic methodologies like flow chemistry and artificial intelligence (AI)-assisted synthesis offers significant advantages for producing this compound and its derivatives.

AI-assisted Synthesis: Artificial intelligence is rapidly transforming chemical synthesis planning. AI-powered tools can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential byproducts. nih.gov These platforms can assist chemists in designing novel, efficient pathways to complex molecules, including new derivatives of this compound. By integrating AI for retrosynthesis planning and forward synthesis prediction, researchers can reduce the time and resources spent on trial-and-error experimentation, focusing instead on the most promising synthetic strategies. nih.gov The combination of AI-designed routes with automated flow chemistry systems represents a powerful paradigm for the rapid discovery and development of new chemical entities.

Structure-Based Drug Design Leveraging Integrated Computational Approaches

Structure-based drug design (SBDD) is a powerful methodology for developing potent and selective inhibitors for specific biological targets. crystaledges.org This approach relies on the three-dimensional structural information of a target protein to design molecules that bind with high affinity and specificity. When the structure of a biological target is known, computational tools like molecular docking can be used to predict how different derivatives of this compound might interact with the active site.

The SBDD cycle typically involves:

Determining the 3D structure of the target protein, often in complex with a known ligand, using techniques like X-ray crystallography. crystaledges.org

Using computational modeling to analyze the interactions between the ligand and the protein.

Designing new molecules with modified structures predicted to have improved binding affinity or selectivity.

Synthesizing these new compounds and evaluating their biological activity.

Iterating this cycle to optimize the lead compound. crystaledges.orgnih.gov

Pharmacophore modeling is another valuable computational tool, particularly when a high-resolution structure of the target is unavailable. nih.gov By identifying the essential chemical features (pharmacophores) required for biological activity from a set of known active molecules, new compounds can be designed that incorporate these features. nih.gov Applying these integrated computational approaches to derivatives of this compound could guide the rational design of novel compounds with enhanced potency and selectivity for specific agricultural or therapeutic targets.

Integration of Omics Technologies in Mechanistic Biological Studies

Understanding the precise mechanism of action of a bioactive compound is crucial for its development and for predicting potential off-target effects. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular processes affected by a compound. nih.govnih.gov

For novel derivatives of this compound that exhibit promising biological activity, omics approaches can be employed to:

Identify the molecular target: Proteomics techniques can identify proteins that directly bind to the compound or whose expression levels change significantly upon treatment.

Elucidate metabolic pathways: Metabolomics can reveal changes in the cellular metabolic profile, providing insights into the biochemical pathways disrupted by the compound. mdpi.com

Uncover mechanisms of resistance: Comparing the genomic and transcriptomic profiles of sensitive and resistant organisms can help identify the genetic basis of resistance.

By integrating data from these different omics levels, researchers can construct a comprehensive picture of how a derivative of this compound exerts its biological effect. nih.govthebioscan.com This deep mechanistic understanding is invaluable for optimizing lead compounds and for developing strategies to overcome potential resistance, ultimately accelerating the translation of research findings into practical applications. mdpi.com

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 2-(6-Chloropyridin-3-yl)acetic acid in academic research?

Methodological Answer:

The compound is typically synthesized via coupling reactions using reagents such as Boc-protected amino acids and activated intermediates. For example, in the synthesis of nicotinic acetylcholine receptor antagonists, this compound is used as a key reagent in stepwise alkylation or amidation reactions . Characterization involves:

- NMR spectroscopy : Proton and carbon NMR data (e.g., δ 8.29 ppm for aromatic protons, 158.43 ppm for carbonyl carbons) confirm structural integrity .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1) .

- Purity assessment : HPLC or TLC is recommended to ensure >95% purity, particularly for biological assays .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Safety protocols from SDS documents emphasize:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions .

- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and dispose via certified hazardous waste channels .

- Emergency response : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced: How do structural modifications of this compound impact its bioactivity in ligand-receptor studies?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Chlorine positioning : Substitution at the 6-position on the pyridine ring enhances binding affinity to α4β2 nicotinic receptors compared to 3-chloro analogs .

- Side-chain variations : Ethyl or imidazolidin-2-imine groups (as in compound 25) improve selectivity and potency by optimizing hydrophobic interactions .

- Validation : Radioligand displacement assays and in vivo self-administration models are used to quantify antagonistic effects .

Advanced: What crystallographic techniques are employed to resolve the molecular structure of derivatives of this compound?

Methodological Answer:

- Data collection : Single-crystal X-ray diffraction (SC-XRD) with Mo Kα radiation (λ = 0.71073 Å) and Bruker APEX-II diffractometers .

- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are used to model atomic positions and thermal parameters .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams, while Mercury software aids in analyzing hydrogen-bonding networks .

- Validation : R-factors (<0.05) and PLATON checks ensure structural accuracy .

Advanced: How can researchers address discrepancies in reported spectral data for this compound derivatives?

Methodological Answer:

Contradictions in NMR or mass spectra often arise from:

- Solvent effects : Deuterated solvents (e.g., D₂O vs. CDCl₃) shift proton signals; always report solvent conditions .

- Impurity interference : Use preparative HPLC to isolate pure fractions before characterization .

- Isotopic patterns : LC-MS with high-resolution settings (e.g., ESI+ at 100 MHz) distinguishes isotopic clusters from adducts .

- Cross-validation : Compare data with computational predictions (e.g., DFT-calculated chemical shifts) .

Advanced: What analytical strategies are recommended for quantifying trace impurities in this compound batches?

Methodological Answer:

- Chromatography : UPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves impurities at <0.1% levels .

- Mass spectrometry : Q-TOF detectors identify impurities via exact mass matching (e.g., m/z 171.58 for the parent ion) .

- NMR spiking experiments : Add authentic standards to detect overlapping peaks in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.